(4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
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Overview
Description
(4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is a synthetic organic compound that belongs to the class of pyrazolones. This compound is characterized by the presence of an indole moiety linked to a pyrazolone core, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Mechanism of Action
Target of Action
The compound, also known as “4-[(Z)-indol-3-ylidenemethyl]-2,5-diphenyl-1H-pyrazol-3-one” or “(4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one”, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes that can inhibit or promote certain biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific biological context.
Biochemical Analysis
Biochemical Properties
Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Indole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of 1H-indole-3-carbaldehyde with 1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to improve efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride, resulting in the formation of reduced pyrazolone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced pyrazolone derivatives.
Substitution: Substituted indole or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone that regulates growth and development.
3-(1H-indol-3-yl)isoindolin-1-one derivatives: Compounds with similar indole structures but different biological activities.
Indole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness: (4Z)-4-[(1H-indol-3-yl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one is unique due to its specific combination of an indole moiety and a pyrazolone core, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications that are not observed in other similar compounds.
Properties
IUPAC Name |
4-[(Z)-indol-3-ylidenemethyl]-2,5-diphenyl-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O/c28-24-21(15-18-16-25-22-14-8-7-13-20(18)22)23(17-9-3-1-4-10-17)26-27(24)19-11-5-2-6-12-19/h1-16,26H/b18-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MONKZTVWYAXQKX-OBGWFSINSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)C=C4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)/C=C/4\C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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